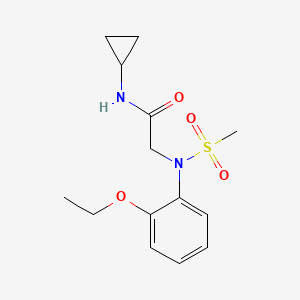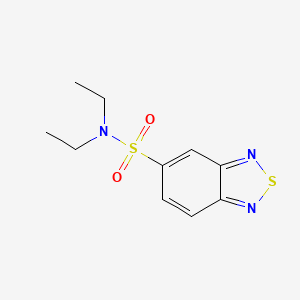![molecular formula C16H15FN2O4 B5701980 N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FMeO-DMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptamines and has been found to have effects similar to other tryptamines such as psilocybin and DMT.
作用机制
The exact mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, similar to other tryptamines. This may explain its potential therapeutic effects on depression and anxiety disorders.
Biochemical and Physiological Effects:
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have several biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments include its potential therapeutic applications and its similarity to other tryptamines, which allows for comparison studies. However, the limitations of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide include its complex synthesis method and the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for research on N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its potential therapeutic applications.
合成方法
The synthesis of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves a series of chemical reactions. The starting material is 3,4-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-fluorobenzoyl chloride to form the intermediate product. Finally, this intermediate is reacted with a primary amine to form the final product, N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
科学研究应用
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBDQKHNQKIDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)



![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)

![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)




![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)